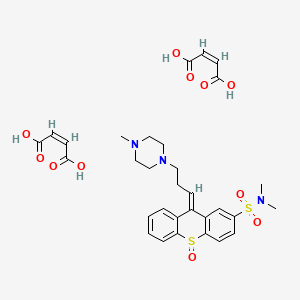
Thioxanthene-2-sulfonamide, N,N-dimethyl-9-(3-(4-methyl-1-piperazinyl)propylidene)-, 10-oxide, dimaleate, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-Thiothixene Sulfoxide Dimaleate is a compound that belongs to the class of organosulfur compounds It is characterized by the presence of a sulfoxide group, which is a sulfur atom bonded to an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Thiothixene Sulfoxide Dimaleate typically involves the oxidation of thiothixene, a thioxanthene derivative, to form the sulfoxide. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and prevent over-oxidation.
Industrial Production Methods
In an industrial setting, the production of (Z)-Thiothixene Sulfoxide Dimaleate may involve a continuous flow process to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified through recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-Thiothixene Sulfoxide Dimaleate undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to a sulfone.
Reduction: The sulfoxide group can be reduced back to the corresponding sulfide.
Substitution: The sulfoxide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Thiothixene sulfone.
Reduction: Thiothixene.
Substitution: Various substituted thiothixene derivatives.
Scientific Research Applications
(Z)-Thiothixene Sulfoxide Dimaleate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfoxide functionality into molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its pharmacological properties, including potential use as an antipsychotic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Z)-Thiothixene Sulfoxide Dimaleate involves its interaction with molecular targets such as enzymes and receptors. The sulfoxide group can act as an electron donor or acceptor, influencing the activity of these targets. The compound may also participate in redox reactions, altering the oxidative state of cellular components and affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Thiothixene: The parent compound, lacking the sulfoxide group.
Thiothixene Sulfone: The fully oxidized form of thiothixene.
Dimethyl Sulfoxide (DMSO): A simpler sulfoxide compound with widespread use as a solvent.
Uniqueness
(Z)-Thiothixene Sulfoxide Dimaleate is unique due to its specific structural features and the presence of the sulfoxide group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
25616-81-3 |
|---|---|
Molecular Formula |
C31H37N3O11S2 |
Molecular Weight |
691.8 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;(9E)-N,N-dimethyl-9-[3-(4-methylpiperazin-1-yl)propylidene]-10-oxothioxanthene-2-sulfonamide |
InChI |
InChI=1S/C23H29N3O3S2.2C4H4O4/c1-24(2)31(28,29)18-10-11-23-21(17-18)19(20-7-4-5-9-22(20)30(23)27)8-6-12-26-15-13-25(3)14-16-26;2*5-3(6)1-2-4(7)8/h4-5,7-11,17H,6,12-16H2,1-3H3;2*1-2H,(H,5,6)(H,7,8)/b19-8+;2*2-1- |
InChI Key |
NGSFSESIHNXAEX-XRWBZILMSA-N |
Isomeric SMILES |
CN1CCN(CC1)CC/C=C\2/C3=C(S(=O)C4=CC=CC=C24)C=CC(=C3)S(=O)(=O)N(C)C.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CN1CCN(CC1)CCC=C2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)S(=O)(=O)N(C)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















